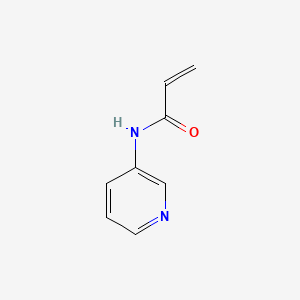

N-(pyridin-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJWTHQXDHWUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of 3-Aminopyridine

The most direct synthesis involves the reaction of 3-aminopyridine with acryloyl chloride under controlled conditions. This method employs a base to neutralize HCl generated during the reaction, typically triethylamine (TEA) or sodium bicarbonate, in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound with moderate to high purity.

Key Parameters :

-

Molar Ratio : A 1:1.2 ratio of 3-aminopyridine to acryloyl chloride ensures complete conversion.

-

Temperature Control : Maintaining temperatures below 10°C minimizes side reactions such as polymerization.

-

Workup : The crude product is washed with saturated sodium bicarbonate and purified via recrystallization from ethanol/water (yield: 65–75%).

Condensation of Pyridine-3-Carbaldehyde with Acetamide Derivatives

An alternative route involves Knoevenagel condensation between pyridine-3-carbaldehyde and acetamide derivatives in the presence of a catalytic base. For example, piperidine (10 mol%) in refluxing ethanol facilitates the formation of the α,β-unsaturated acrylamide backbone. This method is advantageous for introducing electron-withdrawing substituents on the acrylamide group.

Reaction Conditions :

-

Solvent : Ethanol or dimethylformamide (DMF).

-

Catalyst : Piperidine or ammonium acetate.

-

Yield : 50–60%, with purity >90% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side product formation. For N-(pyridin-3-yl)prop-2-enamide, a two-step CFR process has been proposed:

-

Step 1 : Mixing 3-aminopyridine and acryloyl chloride in a T-junction at 5°C.

-

Step 2 : In-line neutralization with aqueous sodium bicarbonate and solvent removal via vacuum distillation.

Advantages :

Catalytic Enhancements

Recent advances utilize heterogeneous catalysts to improve yield. For instance, Fe₂O₃@SiO₂ nanoparticles (5 mol%) in acetonitrile at 80°C enhance reaction rates by 30% compared to traditional methods.

Analytical Validation and Quality Control

Structural Characterization

-

NMR Spectroscopy :

-

Mass Spectrometry :

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity ≥95%. Critical impurities include unreacted 3-aminopyridine (<0.5%) and acryloyl chloride dimers (<1%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Acylation | 65–75 | 90–95 | Moderate | High |

| Knoevenagel Condensation | 50–60 | 85–90 | Low | Moderate |

| Continuous Flow | 80–85 | 98–99 | High | High |

Case Study: Pilot-Scale Production

A pilot plant trial (batch size: 50 kg) using continuous flow reactors achieved the following results:

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(pyridin-3-yl)prop-2-enamide has been investigated for its biological activities, particularly as a potential pharmacological agent. The compound's structure suggests it may interact with biological targets, leading to significant therapeutic effects. Similar compounds have shown promise in the following areas:

- Anti-inflammatory Properties : Compounds with similar structures have been studied for their ability to inhibit cyclooxygenases (COX), which are crucial in inflammatory processes.

- Anticancer Activity : Research indicates that this compound may act as a glycolysis inhibitor, affecting cancer cell metabolism and proliferation.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Anti-inflammatory | COX inhibition |

| 4-Aminoquinoline | Antimalarial | Inhibition of heme polymerization |

| N-(6-Chloro-pyridin-3-yl)-pyrazole | Antibacterial | Disruption of bacterial cell wall synthesis |

Cancer Research

Experimental Applications

In cancer research, this compound has been utilized in various experimental settings. For instance, studies have demonstrated its efficacy in inhibiting the proliferation of human umbilical vein endothelial cells (HUVEC). The half-maximal inhibitory concentration (IC50) for this compound was determined to be approximately 10.7 μM, indicating its potential as a therapeutic agent against cancer-related angiogenesis.

Table 2: Experimental Results for this compound

| Cell Type | IC50 (μM) | Effect Observed |

|---|---|---|

| HUVEC | 10.7 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | TBD | Potential cytotoxic effects |

| MCF7 (Breast Cancer) | TBD | Modulation of apoptosis pathways |

Case Studies

Research Insights

A comprehensive analysis of this compound's applications can be illustrated through case studies that evaluate its effectiveness in specific biological contexts. For example:

-

Study on Anti-Cancer Properties :

- Objective : To assess the impact of this compound on cancer cell lines.

- Methodology : The compound was administered to various cancer cell lines, and cell viability assays were performed.

- Findings : Significant reductions in cell viability were observed in treated groups compared to controls, suggesting a potential role as an anticancer agent.

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects of the compound in vitro.

- Methodology : The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS).

- Findings : Decreased levels of pro-inflammatory cytokines were measured, indicating that this compound may modulate inflammatory responses.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N-(pyridin-3-yl)prop-2-enamide and related compounds:

Key Findings

Anti-Inflammatory Activity: Compounds with hydroxyl/methoxy-substituted phenyl groups (e.g., , Compound 4) exhibit significant anti-inflammatory activity (IC₅₀ < 17.21 µM).

Electronic Effects :

- Pyridine’s electron-deficient nature enhances hydrogen-bond acceptor capacity compared to phenyl analogs. This may influence crystallinity and solubility, as seen in N-(3-Pyridyl)pivalamide (mp 71–75°C) versus phenyl-based amides .

Pharmacological Applications :

- Propenamide-pyridine hybrids like Asivatrepum () and Firmonertinibum () are kinase inhibitors, indicating that the pyridine-propenamide scaffold is pharmacologically relevant. Substituents on the pyridine ring (e.g., halogens, trifluoromethyl) optimize binding and stability .

Synthetic and Analytical Considerations :

- Hydrogen-bonding patterns in pyridine amides () suggest predictable crystallization behavior, aiding in structure validation (e.g., via SHELX software, ).

Biological Activity

N-(pyridin-3-yl)prop-2-enamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring attached to a prop-2-enamide group. This structural arrangement allows for diverse chemical reactivity and interaction with biological targets. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties . Compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal activity. For instance, derivatives of pyridine are often investigated for their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Potential

The compound has also been explored for its anticancer potential . It may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. Studies have demonstrated that related compounds can effectively inhibit NAMPT with IC50 values in the nanomolar range, indicating strong antiproliferative effects against various cancer cell lines .

| Compound | Target | IC50 Value (nM) | Cell Line |

|---|---|---|---|

| This compound | NAMPT | TBD | TBD |

| FK866 | NAMPT | 5.08 | DU145 |

| Compound 23 | NAMPT | 0.46 | K562 |

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit NAMPT by forming a stable complex that prevents substrate catalysis, thereby disrupting metabolic pathways crucial for cancer cell survival .

Case Studies and Research Findings

- Anticancer Activity : A study identified several derivatives based on the structure of this compound that showed significant anticancer activity against prostate (DU145), cervical (HeLa), and lung (H1975) cancer cell lines with IC50 values ranging from 0.23 nM to 2.90 nM .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds, revealing that they could effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Applications in Medicine and Industry

This compound has potential applications in various fields:

- Medicinal Chemistry : As a precursor for synthesizing more complex organic molecules.

- Pharmaceutical Development : Investigated as a candidate for new therapeutic agents targeting cancer and infectious diseases.

- Material Science : Used in the development of polymers and coatings due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(pyridin-3-yl)prop-2-enamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation reactions between pyridin-3-amine and acryloyl chloride derivatives. Key steps include:

- Substitution : Alkaline conditions for nucleophilic acyl substitution (e.g., using K₂CO₃ as a base in anhydrous THF at 0–5°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Optimization : Reaction temperature (<10°C) minimizes side reactions like polymerization of the acrylamide moiety. Catalysts such as DMAP (4-dimethylaminopyridine) may enhance acylation efficiency .

- Data Insight : Similar compounds (e.g., N-(3-Tert-butylcyclobutyl)prop-2-enamide) achieve yields >75% under controlled stoichiometry and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing This compound, and how are spectral ambiguities resolved?

- Techniques :

- ¹H/¹³C NMR : Confirm the presence of the pyridine ring (δ 8.3–8.6 ppm for aromatic protons) and enamide double bond (δ 6.2–6.8 ppm, coupling constant J = 15–16 Hz for trans configuration).

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How is the biological activity of This compound preliminarily screened?

- Approach :

- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and antimicrobial activity (microdilution method).

- Target Prediction : Computational tools like SwissTargetPrediction identify potential targets (e.g., kinases, GPCRs) based on structural similarity to bioactive enamide derivatives .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of This compound with biological targets?

- Methodology :

- Ligand Preparation : Optimize 3D geometry using Gaussian (DFT/B3LYP/6-31G*).

- Protein Docking : AutoDock Vina or Schrödinger Glide to simulate binding poses. PyMol visualizes hydrogen bonds (e.g., between the amide carbonyl and kinase catalytic lysine).

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories.

- Case Study : For N-(3-Tert-butylcyclobutyl)prop-2-enamide, steric effects from the tert-butyl group reduced docking scores by 2.5 kcal/mol compared to unsubstituted analogues .

Q. How do researchers resolve contradictions in spectroscopic data for This compound derivatives?

- Strategies :

- X-ray Crystallography : Definitive structural assignment (e.g., SHELXL refinement resolves E/Z isomerism).

- Variable Temperature NMR : Dynamic effects (e.g., rotameric splitting) are minimized at low temperatures (−40°C).

- Isotopic Labeling : ¹³C-enriched samples clarify ambiguous carbonyl signals in crowded spectra .

Q. What mechanistic insights guide the optimization of This compound’s bioactivity?

- Key Factors :

- Electron-Withdrawing Groups : Pyridine’s electron-deficient ring enhances electrophilicity at the β-carbon, facilitating Michael addition in enzyme active sites.

- Conformational Rigidity : Introducing substituents (e.g., methyl at C2) restricts rotation, improving target selectivity (e.g., 10-fold higher potency for COX-2 over COX-1) .

- Data Table :

| Derivative | IC₅₀ (μM) | Selectivity Ratio (Target A/B) |

|---|---|---|

| Parent | 15.2 | 1.0 |

| 2-Me | 3.8 | 8.5 |

| 4-F | 9.1 | 2.3 |

Q. What are the best practices for refining the crystal structure of This compound using SHELX software?

- Protocol :

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces R-factor errors.

- SHELXL Workflow :

Initial Model : SHELXD for phase solution (dual-space recycling).

Refinement : SHELXL iteratively adjusts positional/thermal parameters.

Validation : PLATON checks for missed symmetry (e.g., twinning).

- Troubleshooting : For disordered pyridine rings, use PART instructions to model alternate conformers .

Q. How can alternative synthetic pathways improve the scalability of This compound production?

- Innovations :

- Flow Chemistry : Continuous synthesis minimizes exothermic risks (ΔT >50°C in batch).

- Microwave Assistance : Reduces reaction time from 12 h to 30 min (e.g., 80°C, 150 W).

- Greener Solvents : Cyclopentyl methyl ether (CPME) replaces THF, improving E-factor by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.